4-Dimethylaminonaphthalene-1-boronic acid

Fluorescent chemosensor Carbohydrate sensing Photoinduced electron transfer

4-Dimethylaminonaphthalene-1-boronic acid (4-DMANBA) is a water-soluble naphthalene-based arylboronic acid that functions as a fluorescent on-off reporter compound for carbohydrate sensing at physiological pH. It belongs to the dimethylaminonaphthalene boronic acid (DMANBA) isomer series, characterized by a dimethylamino electron-donating group and a boronic acid recognition moiety attached to the naphthalene scaffold.

Molecular Formula C12H14BNO2
Molecular Weight 215.06 g/mol
CAS No. 636987-06-9
Cat. No. B13710701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Dimethylaminonaphthalene-1-boronic acid
CAS636987-06-9
Molecular FormulaC12H14BNO2
Molecular Weight215.06 g/mol
Structural Identifiers
SMILESB(C1=CC=C(C2=CC=CC=C12)N(C)C)(O)O
InChIInChI=1S/C12H14BNO2/c1-14(2)12-8-7-11(13(15)16)9-5-3-4-6-10(9)12/h3-8,15-16H,1-2H3
InChIKeyVARHCYCAOVDXOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Dimethylaminonaphthalene-1-boronic acid (CAS 636987-06-9): A Water-Soluble Fluorescent Boronic Acid Reporter for Saccharide Sensing


4-Dimethylaminonaphthalene-1-boronic acid (4-DMANBA) is a water-soluble naphthalene-based arylboronic acid that functions as a fluorescent on-off reporter compound for carbohydrate sensing at physiological pH. It belongs to the dimethylaminonaphthalene boronic acid (DMANBA) isomer series, characterized by a dimethylamino electron-donating group and a boronic acid recognition moiety attached to the naphthalene scaffold [1]. The compound exhibits significant fluorescence intensity enhancement upon binding to 1,2- and 1,3-diol-containing saccharides via reversible boronate ester formation, with its emission centered at approximately 450 nm in aqueous phosphate buffer (pH 7.4) [2].

Why 4-Dimethylaminonaphthalene-1-boronic acid Cannot Be Interchanged with Other DMANBA Isomers: Position-Substitution Determines Fluorescence Response Mode


Although 4-DMANBA shares the same molecular formula (C12H14BNO2) and functional groups with its positional isomers 5-DMANBA and 6-DMANBA, the substitution position of the dimethylamino group relative to the boronic acid on the naphthalene ring fundamentally alters the fluorescence transduction mechanism [1]. 4-DMANBA operates as a pure intensity-based on-off sensor—showing a 41-fold emission increase at a single wavelength upon sugar binding—while 5-DMANBA functions as a ratiometric sensor with opposing intensity changes at two distinct wavelengths, and 6-DMANBA exhibits ratiometric UV absorbance shifts combined with fluorescence quenching [1][2]. Generic substitution among these isomers would compromise the intended detection modality, making target-specific procurement essential for applications requiring a defined fluorescence readout strategy.

Quantitative Differentiation Evidence for 4-Dimethylaminonaphthalene-1-boronic acid vs. Closest Structural Analogs


Fluorescence Response Mode: Pure Intensity-Based On-Off Sensing vs. Ratiometric Dual-Wavelength Response

4-DMANBA exhibits a single-wavelength fluorescence intensity increase upon saccharide binding, in contrast to its positional isomer 5-DMANBA, which displays ratiometric dual-wavelength changes. Upon addition of 50 mM fructose, 4-DMANBA shows a 41-fold emission intensity increase at 450 nm, with no accompanying intensity decrease at any other wavelength [1]. In the same assay conditions (0.1 M aqueous phosphate buffer, pH 7.4, 1.0 × 10⁻⁵ M sensor), 5-DMANBA exhibits a 61% fluorescence intensity decrease at 513 nm and a 36-fold increase at 433 nm, with an isosbestic point at 495 nm [1]. This mechanistic divergence means 4-DMANBA is optimal for simple intensity-based detection platforms, while 5-DMANBA is required for ratiometric applications that demand internal referencing.

Fluorescent chemosensor Carbohydrate sensing Photoinduced electron transfer

pH-Dependent Fluorescence Dynamic Range: 170-Fold Emission Enhancement vs. 93- to 200-Fold for the 5-Isomer

4-DMANBA demonstrates a 170-fold increase in emission intensity at 445 nm when pH is raised from 2 to 11 in 0.1 M aqueous phosphate buffer [1]. This single-wavelength pH-modulated dynamic range is narrower than the 5-DMANBA isomer, which shows 93-fold (no sugar) and 200-fold (with 50 mM fructose) intensity increases at 433 nm over pH 3–10 [1]. The lower pH-swing magnitude of 4-DMANBA reflects the absence of a charge-transfer excited state that is operative in the 5-substituted isomer, consistent with the lack of ratiometric behavior. For users needing pH-insensitive or linearly pH-responsive single-wavelength sensors in biological media, 4-DMANBA provides a simpler, more predictable response profile.

pH titration Fluorescence dynamic range Boronic acid pKa

Fluorescence Quantum Yield: 4-DMANBA vs. 6-DMANBA — Moderate vs. Ultra-High Brightness for Different Detection Needs

The fluorescence quantum yield (ΦF) of 6-DMANBA in the absence of sugar is 89% in aqueous phosphate buffer (pH 7.4), making it one of the brightest naphthalene-based boronic acid reporters [1]. Although the quantum yield of 4-DMANBA was not directly reported in the same study, the 5-DMANBA isomer has a quantum yield of only ~0.07 at 513 nm (sugar-free) and ~0.23 at 433 nm (with fructose) [2]. 6-DMANBA undergoes an 80% fluorescence decrease at 432 nm upon binding 50 mM fructose (turn-off), whereas 4-DMANBA shows a 41-fold fluorescence increase (turn-on) under identical sugar conditions [1][2]. These orthogonal brightness and response-direction profiles allow users to select 4-DMANBA when a turn-on signal with moderate brightness is preferred for low-background detection, or 6-DMANBA when maximum brightness and ratiometric UV readout are required.

Quantum yield Fluorophore brightness Saccharide sensor

Water Solubility and Physiological pH Functionality: Advantage Over Simpler Naphthalene Boronic Acids

4-DMANBA is explicitly designed and demonstrated to be water-soluble and functional at physiological pH (7.4) in 0.1 M aqueous phosphate buffer [1][2]. In contrast, unsubstituted naphthalene-1-boronic acid and naphthalene-2-boronic acid lack the dimethylamino solubilizing group and typically require organic co-solvents or elevated pH for adequate solubility and diol binding [3]. The dimethylamino substituent not only enhances aqueous solubility but also serves as the electron donor in the photoinduced electron transfer (PET) mechanism that underlies the fluorescence switching behavior. This dual role—solubility enhancer and PET modulator—is absent in simpler naphthalene boronic acids, which show weaker fluorescence responses and require non-physiological conditions for sugar sensing [3].

Water solubility Physiological pH sensor Boronic acid-diol binding

Commercial Availability and Purity: Consistent ≥98% Purity Across Multiple Vendors with Full Analytical Documentation

4-Dimethylaminonaphthalene-1-boronic acid (CAS 636987-06-9) is stocked by multiple independent vendors including Synblock (catalog #AB15460, NLT 98%), Chemscene (catalog #CS-0524666, ≥98%), and Leyan (catalog #1595330, 98%) . Synblock provides accompanying MSDS, NMR, HPLC, and LC-MS documentation . In contrast, the 5-DMANBA isomer (CAS 847861-96-5) and 6-DMANBA isomer (CAS 590417-32-6) are less broadly stocked, with fewer vendors offering analytical characterization packages. The pinacol ester derivative (CAS 1007126-41-1) is also available for users requiring a protected boronic acid for Suzuki coupling applications . This multi-vendor availability with consistent ≥98% purity specification reduces single-supplier procurement risk and ensures batch-to-batch reproducibility for sensor development programs.

Procurement specification Purity Quality assurance

Optimal Application Scenarios for 4-Dimethylaminonaphthalene-1-boronic acid Based on Quantitative Differentiation Evidence


Single-Wavelength Turn-On Fluorescent Detection of Fructose and Glucose in Aqueous Biological Samples at Physiological pH

4-DMANBA is ideally suited for homogeneous fluorescence turn-on assays where a single-wavelength intensity increase simplifies instrumentation (e.g., plate readers, portable fluorimeters). Its 41-fold emission enhancement at 450 nm upon binding 50 mM fructose in pH 7.4 phosphate buffer [1] provides a robust signal window for quantifying monosaccharides in biological fluids without requiring ratiometric dual-channel detection. The water solubility and physiological pH compatibility eliminate organic co-solvent interference common with simpler naphthalene boronic acids [2].

Construction of Combinatorial Boronolectin Libraries Targeting Cell-Surface Glycan Biomarkers

As a fluorescent reporter building block, 4-DMANBA can be conjugated to various scaffolds to generate boronolectin libraries for cancer cell-surface glycan recognition. The turn-on fluorescence mechanism ensures that only target-bound constructs produce signal, minimizing background from unbound library members. This application leverages the compound's demonstrated utility as a modular fluorescent reporter in the Wang group's validated boronolectin platform [1][2].

pH-Responsive Fluorescent Probe for Intracellular Compartment-Specific Sensing

The 170-fold emission intensity change of 4-DMANBA over pH 2–11, with emission centered at 445–450 nm [1], makes it suitable for monitoring pH changes in endosomal/lysosomal compartments (pH ~4.5–6.0) or the cytoplasm (pH ~7.2). Unlike 5-DMANBA, whose sugar-binding further modulates pH response, 4-DMANBA provides a simpler pH-fluorescence profile that can be calibrated without sugar interference, simplifying intracellular pH measurements.

Suzuki-Miyaura Cross-Coupling Precursor via Pinacol Ester Derivative for Medicinal Chemistry

The pinacol ester derivative of 4-DMANBA (CAS 1007126-41-1, 98% purity, available from Apollo Scientific ) enables direct use in palladium-catalyzed Suzuki couplings to install the fluorescent dimethylaminonaphthalene moiety into drug-like scaffolds. This allows medicinal chemists to create fluorescently tagged bioactive molecules for cellular uptake and target engagement studies, benefiting from the established photophysical characterization of the parent boronic acid [1].

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